molecular formula C6H12O5 B157558 Methyl beta-D-xylofuranoside CAS No. 1824-97-1

Methyl beta-D-xylofuranoside

Cat. No. B157558
CAS RN: 1824-97-1
M. Wt: 164.16 g/mol
InChI Key: NALRCAPFICWVAQ-JGWLITMVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl beta-D-xylofuranoside, also known as MeXyl, is a monosaccharide that belongs to the class of furanoses. It is a white crystalline compound that has a sweet taste. MeXyl has found numerous applications in scientific research and is widely used in the field of biochemistry and molecular biology.

Mechanism Of Action

Methyl beta-D-xylofuranoside acts as a competitive inhibitor of various enzymes that catalyze the hydrolysis of xylooligosaccharides. It binds to the active site of the enzyme and prevents the substrate from binding, thereby inhibiting the enzymatic activity.

Biochemical And Physiological Effects

Methyl beta-D-xylofuranoside has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can scavenge free radicals. Methyl beta-D-xylofuranoside has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Methyl beta-D-xylofuranoside has several advantages as a substrate for enzymatic assays. It is readily available, inexpensive, and has a high purity. However, Methyl beta-D-xylofuranoside has some limitations as well. It is not stable in aqueous solutions and can undergo hydrolysis, which can affect the accuracy of the results. Methyl beta-D-xylofuranoside is also not a natural substrate for many enzymes, and the results obtained using Methyl beta-D-xylofuranoside as a substrate may not reflect the actual activity of the enzyme.

Future Directions

There are several future directions for the use of Methyl beta-D-xylofuranoside in scientific research. One area of research is the development of new enzymatic assays using Methyl beta-D-xylofuranoside as a substrate. Another area of research is the synthesis of new compounds using Methyl beta-D-xylofuranoside as a precursor. Methyl beta-D-xylofuranoside can also be used as a model compound for the study of the enzymatic hydrolysis of polysaccharides. Further research is needed to fully understand the biochemical and physiological effects of Methyl beta-D-xylofuranoside and its potential applications in the food and pharmaceutical industries.
Conclusion:
In conclusion, Methyl beta-D-xylofuranoside is a versatile compound that has found numerous applications in scientific research. It is widely used as a substrate in enzymatic assays and as a precursor for the synthesis of other important compounds. Methyl beta-D-xylofuranoside has several advantages as a substrate, but also has some limitations. Further research is needed to fully understand the potential applications of Methyl beta-D-xylofuranoside in the food and pharmaceutical industries.

Synthesis Methods

Methyl beta-D-xylofuranoside can be synthesized by the hydrolysis of xylan, which is a polysaccharide that is found in plant cell walls. The hydrolysis of xylan results in the formation of xylose, which can be further converted into Methyl beta-D-xylofuranoside by the addition of a methyl group to the furanose ring.

Scientific Research Applications

Methyl beta-D-xylofuranoside has found numerous applications in scientific research. It is widely used as a substrate in enzymatic assays for the determination of the activity of various enzymes such as xylanases, xylosidases, and arabinofuranosidases. Methyl beta-D-xylofuranoside is also used as a precursor for the synthesis of other important compounds such as xylooligosaccharides, which are used as prebiotics in the food industry.

properties

CAS RN

1824-97-1

Product Name

Methyl beta-D-xylofuranoside

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

NALRCAPFICWVAQ-JGWLITMVSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H](O1)CO)O)O

SMILES

COC1C(C(C(O1)CO)O)O

Canonical SMILES

COC1C(C(C(O1)CO)O)O

Origin of Product

United States

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